molecular formula C7H7N3O B2985476 4-Amino-6-methoxypicolinonitrile CAS No. 1335053-51-4

4-Amino-6-methoxypicolinonitrile

Cat. No.: B2985476
CAS No.: 1335053-51-4
M. Wt: 149.153
InChI Key: FTQKETSVOODRAU-UHFFFAOYSA-N
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Description

4-Amino-6-methoxypicolinonitrile is a chemical compound with the molecular formula C7H7N3O It is a derivative of picolinonitrile, characterized by the presence of an amino group at the 4-position and a methoxy group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methoxypicolinonitrile typically involves the reaction of 4-chloro-6-methoxypicolinonitrile with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methoxypicolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-6-methoxypicolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-methoxypicolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The amino and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. Further research is needed to elucidate the detailed molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-methoxypyridine
  • 4-Amino-6-chloropicolinonitrile
  • 4-Amino-6-methylpicolinonitrile

Uniqueness

4-Amino-6-methoxypicolinonitrile is unique due to the specific positioning of the amino and methoxy groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-amino-6-methoxypyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-3-5(9)2-6(4-8)10-7/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQKETSVOODRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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